Pentaerythritol tetramethacrylate
Overview
Description
Pentaerythritol tetramethacrylate is an organic compound. It is a tetrafunctional acrylate ester used as a monomer in the manufacture of polymers . As it is a polymerizable acrylate monomer, it is nearly always supplied with an added polymerisation inhibitor, such as MEHQ (monomethyl ether hydroquinone) .
Synthesis Analysis
The synthesis of this compound is a multi-step process that starts from Pentaerythritol (PE) with fuming nitric acid . The synthesis process is conducted in several steps and has a very significant and expected yield according to data referenced in previous studies .
Molecular Structure Analysis
The molecular formula of this compound is C21H28O8 . Its molecular weight is 408.4 g/mol . The IUPAC name for this compound is [3- (2-methylprop-2-enoyloxy)-2,2-bis (2-methylprop-2-enoyloxymethyl)propyl] 2-methylprop-2-enoate .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. One of the key uses of the material is in polymeric synthesis where it can form micelles and block copolymers . The molecule’s acrylate group functionality enables the molecule to do the Michael reaction with amines .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 408.4 g/mol . The compound is stable under normal conditions but can polymerize if exposed to heat or light .
Scientific Research Applications
Adhesives and Biomedical Research : It is used in anaerobic adhesive compositions with potential applications in biomedical research (Shantha & Krishnamurti, 1989).
Biological Applications : It assists in the preparation of glycodendrimers that inhibit E. coli binding to erythrocytes in vitro (Touaibia et al., 2007).
Flame Retardancy in Polyolefins : It is used in flame-retarded polyolefins to form an interfacial layer around ammonium-polyphosphate particles (Marosi et al., 1999).
Explosive Material Research : Pentaerythritol tetranitrate (PETN) is extensively studied for shock initiation and energy propagation in energetic materials, including explosives (Ostrander et al., 2017).
Medical Applications : It has been researched for the treatment of angina pectoris (Sherber & Gelb, 1961) and in improving vascular function in hypertension (Schuhmacher et al., 2010).
Vasoprotective Activities : It shows vasoprotective activities in experimental atherosclerosis (Kojda et al., 1998).
Industrial Applications : PETN is used in initiators for industrial and government applications, and its performance can be affected by changes in morphology and surface area during aging (Burnham et al., 2009).
Chemical Research : It's used in synthesizing new functionalized derivatives for research purposes (Dunn et al., 1990).
Thermal Applications : Incorporated into a carbon black-polyethylene thermistor system, it stabilizes temperature and introduces thermal delays (Brodeur et al., 1991).
Pharmaceutical Research : Its solubility properties make it clinically useful (Merrill, 1965).
E. coli Adhesion Inhibition : Pentaerythritol derivatives are potent in inhibiting mannose-specific adhesion of E. coli (Lindhorst et al., 2000).
Energy Storage : When mixed with alumina nano additives, it is effective for thermal energy storage applications (VenkitarajK et al., 2017).
Chemical Synthesis : Direct esterification is used for its synthesis (Bing, 2007).
Spectroscopy Applications : Carbon-13 NMR spectroscopy can be utilized to determine ratios of its diacrylate, triacrylate, and tetraacrylate forms (Newmark & Palazzotto, 1990).
Environmental Remediation : It can be degraded by granular iron, showing potential for remediating PETN-contaminated water (Zhuang et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(2-methylprop-2-enoyloxy)-2,2-bis(2-methylprop-2-enoyloxymethyl)propyl] 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O8/c1-13(2)17(22)26-9-21(10-27-18(23)14(3)4,11-28-19(24)15(5)6)12-29-20(25)16(7)8/h1,3,5,7,9-12H2,2,4,6,8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBBDBRJXGILTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69453-22-1 | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69453-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9062936 | |
Record name | 2,2-Bis(((2-methyl-1-oxoallyl)oxy)methyl)-1,3-propanediyl bismethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3253-41-6 | |
Record name | Tetramethylolmethane tetramethacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3253-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentaerythritol tetramethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Bis(((2-methyl-1-oxoallyl)oxy)methyl)-1,3-propanediyl bismethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis[[(2-methyl-1-oxoallyl)oxy]methyl]-1,3-propanediyl bismethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAERYTHRITOL TETRAMETHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE63WHP23S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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